

A Comprehensive Spectroscopic and Methodological Guide to 1,4-Dimethyl-9H-carbazole

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Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **1,4-Dimethyl-9H-carbazole** and its derivatives. Due to the limited availability of a complete, published dataset for the unsubstituted **1,4-Dimethyl-9H-carbazole**, this guide presents a compilation of spectroscopic information from closely related, well-characterized derivatives. This information is invaluable for the structural elucidation, characterization, and quality control of this important class of heterocyclic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of **1,4-Dimethyl-9H-carbazole**. This data provides a reference for the expected chemical shifts, vibrational frequencies, and mass-to-charge ratios for the core structure.

Table 1: ¹H NMR Spectroscopic Data of **1,4-Dimethyl-9H-carbazole** Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole[1]	DMSO-d ₆	11.94 (s, 1H, NH), 8.35 (s, 1H, H2), 7.86 (s, 1H, H5), 7.83 (m, 7H, H7, H8, C ₆ H ₅), 2.96 (s, 3H, CH ₃), 2.55 (s, 3H, CH ₃)
1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole[1]	DMSO-d ₆	12.06 (s, 1H, NH), 8.36 (s, 1H, H2), 7.87 (s, 1H, H5), 7.71-7.65 (m, 2H, H8, H6'), 7.28-7.23 (m, 1H, H7), 7.17-7.14 (m, 1H, H4'), 6.95-6.93 (m, 1H, H3'), 3.80 (s, 3H, OCH ₃), 2.99 (s, 3H, CH ₃), 2.58 (s, 3H, CH ₃)
6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole[1]	DMSO-d ₆	8.36 (s, 1H, H5), 8.15 (d, J = 8.8 Hz, 1H, H7), 7.89-7.83 (m, 2H, H8, H3'), 7.58-7.55 (m, 2H, H2', H6'), 7.46-7.44 (m, 1H, H5'), 7.29 (d, J = 7.8 Hz, 1H, H2), 7.20 (d, J = 7.8 Hz, 1H, H3), 3.47 (s, 3H, OCH ₃), 2.89 (s, 3H, CH ₃), 2.45 (s, 3H, CH ₃), 1.71 (s, 9H, 3CH ₃)

Table 2: ¹³C NMR Spectroscopic Data

No complete ¹³C NMR data for **1,4-Dimethyl-9H-carbazole** or its simple derivatives was explicitly found in the provided search results. The low solubility of some carbazole derivatives can make acquiring high-quality ¹³C NMR spectra challenging.

Table 3: Infrared (IR) Spectroscopy Data of **1,4-Dimethyl-9H-carbazole** Derivatives

Compound	Sample Prep.	Characteristic Peaks (cm ⁻¹)
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole[1]	KBr	3451 (N-H stretch), 1584, 1521 (NO ₂ stretch), 1302, 1301, 817, 758
1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole[1]	KBr	3309 (N-H stretch), 1578 (NO ₂ stretch), 1299, 1205, 1034, 810, 756
6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole[1]	KBr	2977 (C-H stretch), 1728 (C=O stretch of Boc), 1451, 1285, 1246, 1150, 1081, 804, 757, 697

Table 4: Mass Spectrometry (MS) Data of **1,4-Dimethyl-9H-carbazole** Derivatives

Compound	Ionization	m/z (relative intensity %)
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole[1]	EI	316 (M ⁺ •, 98), 271 ([M-NO ₂] ⁺ •, 48)
1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole[1]	ESI ⁺	364 ([M+1] ⁺)
6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole[1]	EI	401 (M ⁺ •, 1), 271 ([M-OCH ₃ -CO ₂ tBu] ⁺ •, 100)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of carbazole derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid signals from impurities.
- **Solvent Selection:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the compound.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ^1H and ^{13}C chemical shifts to 0.00 ppm.

^1H NMR Acquisition Parameters:

- **Pulse Sequence:** Standard single-pulse sequence.
- **Number of Scans:** 16-64 scans are typically sufficient.
- **Spectral Width:** -2 to 12 ppm.
- **Relaxation Delay:** 1-2 seconds.

^{13}C NMR Acquisition Parameters:

- **Pulse Sequence:** Proton-decoupled pulse sequence (e.g., zgpg30).
- **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- **Spectral Width:** 0 to 220 ppm.
- **Relaxation Delay:** 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

- EI-MS: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
- ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition (EI):

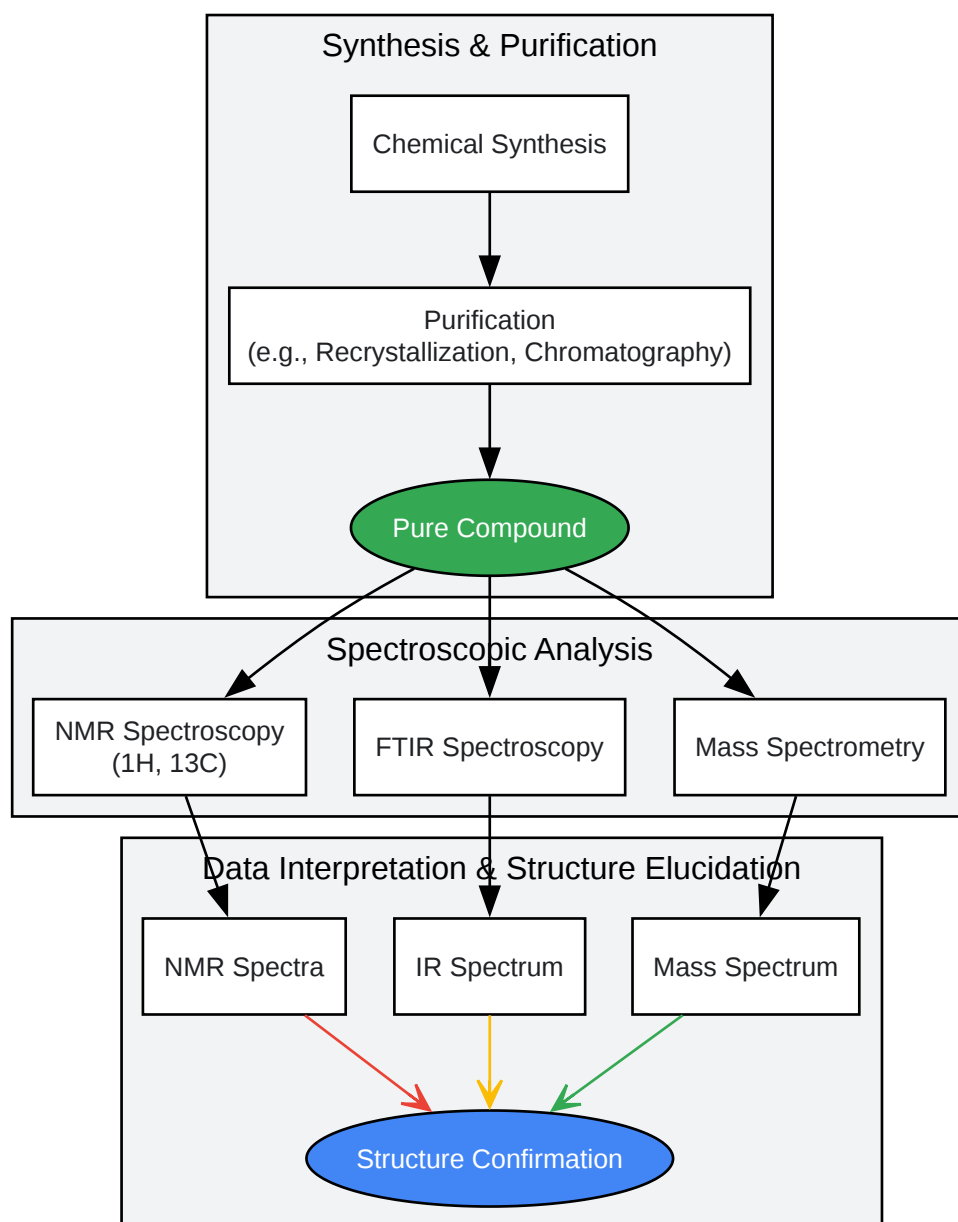
- Ionization Energy: Typically 70 eV.
- Mass Range: A suitable mass range to include the expected molecular ion and fragment ions (e.g., m/z 50-500).

Data Acquisition (ESI):

- Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
- Mass Range: A suitable mass range to observe the $[M+H]^+$ or $[M-H]^-$ ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like **1,4-Dimethyl-9H-carbazole**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

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